6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Physicochemical profiling Lipophilicity ADME optimisation

6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 112758-85-7) is a partially saturated nitrogen-containing heterocycle belonging to the pyrrolo[1,2-a]pyrazine family. Characterised by a tetrahydropyrazine ring fused to a pyrrole and a methyl substituent at the 6-position, this scaffold offers distinct physicochemical properties (LogP ~1.23–1.29, PSA 16.96 Ų) compared to its unsaturated and unsubstituted analogues.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 112758-85-7
Cat. No. B037460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS112758-85-7
Synonyms6-METHYL-1,2,3,4-TETRAHYDROPYRROLO[1,2-A]PYRAZINE
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC=C2N1CCNC2
InChIInChI=1S/C8H12N2/c1-7-2-3-8-6-9-4-5-10(7)8/h2-3,9H,4-6H2,1H3
InChIKeyNZZIGWDVOCOTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 112758-85-7): A Saturated Bicyclic Heterocycle for Differentiated Lead Optimisation


6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 112758-85-7) is a partially saturated nitrogen-containing heterocycle belonging to the pyrrolo[1,2-a]pyrazine family . Characterised by a tetrahydropyrazine ring fused to a pyrrole and a methyl substituent at the 6-position, this scaffold offers distinct physicochemical properties (LogP ~1.23–1.29, PSA 16.96 Ų) compared to its unsaturated and unsubstituted analogues. The compound has been investigated for hypotensive activity and serves as a versatile intermediate in medicinal chemistry .

Why Unsubstituted or Unsaturated Pyrrolo[1,2-a]pyrazines Cannot Simply Replace the 6-Methyl Saturated Core


The pyrrolo[1,2-a]pyrazine family exhibits highly variable pharmacological profiles depending on ring saturation and substitution pattern. The saturated core is associated with hypotensive and coronary-dilating activity , while unsaturated analogues have been explored for anticonvulsant and vasopressin receptor antagonism [1]. Simply interchanging the unsubstituted parent (CAS 71257-38-0) or the unsaturated 6-methyl analogue (CAS 110674-37-8) results in a different logP, PSA, and hydrogen-bonding capacity, directly impacting ADME properties and target engagement . The quantitative evidence below demonstrates precisely where physical and biological differentiation exists.

Quantitative Differentiation of 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Against Closest Analogues


LogP Increase of 0.31–0.93 Units over the Unsubstituted Parent Enhances Lipophilicity for Membrane Permeability

The target compound (6-methyl saturated) exhibits a predicted logP of 1.23–1.29 , whereas the unsubstituted parent 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 71257-38-0) has a reported logP of 0.92–1.35 . The methyl group contributes an increase of 0.31–0.93 log units, indicating higher lipophilicity that can improve passive membrane permeability while avoiding excessive logP that could compromise solubility.

Physicochemical profiling Lipophilicity ADME optimisation

Ring Saturation Reduces LogP by 0.35–0.41 Units Compared to the Unsaturated 6-Methyl Analogue, Improving Lead-Likeness

The saturated 6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (112758-85-7) has LogP 1.23–1.29 , while the unsaturated counterpart 6-methylpyrrolo[1,2-a]pyrazine (CAS 110674-37-8) displays a higher LogP of 1.64 . The saturation of the pyrazine ring reduces logP by 0.35–0.41 units, which aligns with the well-established medicinal chemistry principle that saturated scaffolds improve solubility and reduce CYP450 promiscuity.

Saturation Lead-likeness Solubility

High Purity Attainment (≥95%) During Synthesis Enables Reproducible Biological Evaluation Compared to Lower-Yielding Analogues

In the synthesis of pyrrolo[1,2-a]pyrazines with variable ring saturation, 6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine was obtained at ~95% purity after dehydrogenation of the corresponding dihydro precursor, compared to approximately 63% for the fully unsaturated bicyclic product IIa . This higher purity at the intermediate stage is advantageous for downstream derivatisation without extensive purification.

Synthetic chemistry Purity Reproducibility

Class-Level Hypotensive Activity Signals Differentiated Cardiovascular Potential Relative to Anticonvulsant Unsaturated Analogues

The saturated pyrrolo[1,2-a]pyrazine class, including the 6-methyl derivative, has been studied for hypotensive activity in the same research programme , whereas unsaturated pyrrolo[1,2-a]pyrazines with aromatic substitution at C-4 have been developed as anticonvulsants active in maximal electroshock seizure (MES) models [1]. This class-level divergence suggests that ring saturation directs the scaffold toward cardiovascular rather than CNS applications, although direct head-to-head potency data for the 6-methyl compound are absent from the public domain.

Hypotensive activity Cardiovascular Class-level pharmacology

Procurement-Relevant Application Scenarios for 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine


Medicinal Chemistry Hit Expansion for Hypotensive or Cardiovascular Targets

Given the class-level association with hypotensive activity , the 6-methyl saturated core is an appropriate scaffold for hit-to-lead campaigns targeting blood pressure regulation. The LogP of 1.23 falls within the optimal range for oral cardiovascular drugs (LogP 1–3), while the saturated ring reduces promiscuity risk compared to the unsaturated analogue.

ADME-Aware Lead Optimisation Requiring Balanced Lipophilicity

When a project requires a pyrrolo[1,2-a]pyrazine core with enhanced membrane permeability compared to the unsubstituted parent (ΔLogP +0.31–0.93), 6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine provides a quantifiable advantage . The methyl group at C6 offers a 0.3–0.9 log unit increase in lipophilicity without introducing an additional chiral centre or excessive molecular weight.

Building Block for Parallel Synthesis Libraries Requiring High-Purity Starting Material

The compound is commercially available at ≥95% purity and can be obtained in high yield during synthesis , making it suitable for automated parallel synthesis. The secondary amine in the tetrahydropyrazine ring provides a reactive handle for diversification through acylation, reductive amination, or sulfonylation.

Fragment-Based Drug Discovery Targeting Kinases or Epigenetic Readers

With a molecular weight of 136.2 Da and a PSA of 16.96 Ų , the compound meets fragment-likeness criteria (MW < 300, PSA < 60). Its low complexity and defined vector for the secondary amine make it a suitable fragment for structure-based optimisation against targets tolerating a lipophilic methyl substituent.

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